- Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coliJournal of the American Chemical Society, 2011, 133(30), 11399-11401,
Cas no 2140-48-9 (Coenzyme A, S-butanoate)

Coenzyme A, S-butanoate structure
Nom du produit:Coenzyme A, S-butanoate
Coenzyme A, S-butanoate Propriétés chimiques et physiques
Nom et identifiant
-
- Coenzyme A, S-butanoate
- [5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-butanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosph
- [5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-butanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosphonic acid
- butanoyl-CoA
- Butyryl-CoA
- butyrylcoenzyme A
- S-butyryl-coenzyme-A
- n-Butyryl-CoA
- Butyryl coenzyme A
- Butyryl CoA
- Butanoyl-CoA
- Butanoyl coenzyme A
- Coenzyme A, S-butyrate (6CI,7CI,8CI)
- Butyryl Coenzyme A (sodium salt)
- C4:0-CoA
- 2140-48-9
- S-Butyryl-coenzym-A
- S-butanoyl-coenzyme A
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate
- ranosyl]-
- Coenzyme A, butyryl-
- butyryl-CoA; (Acyl-CoA); [M+H]+;
- 9H-purin-6-amine,9-[5-O-[hydroxy[[hydroxy[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[[2-[(1-oxobutyl)thio]ethyl]amino]propyl]amino]butyl]oxy]phosphinyl]oxy]phosphinyl]-3-O-phosphono-beta-D-ribofu
- DTXSID70943955
- S-butanoyl-CoA
- S-butyryl-coenzyme A
- butanoyl-coenzyme A
- 4:0-CoA
- LMFA07050292
- Butyryl CoA
- 'Butyryl Coenzyme A'
- Butyryl coenzyme A
- S-butyryl-CoA
- Butanoyl coenzyme A
- C00136
- 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(butanoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
- BCO
- butyryl-coenzyme A
- SCHEMBL60439
- CHEBI:15517
- n-Butyryl-CoA
- S-{(3S,5S,9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} butanethioate (non-preferred name)
- S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda5,5lambda5-diphosphaheptadecan-17-yl} butanethioate
- NS00014819
- SCHEMBL4367366
- DTXSID70862839
- S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate
- Q42412398
- butyryl-coenzyme A(4-)
- butanoyl-coenzyme A(4-)
- butyryl-coenzyme A tetraanion
-
- Piscine à noyau: InChI=1S/C25H42N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1
- La clé Inchi: CRFNGMNYKDXRTN-CITAKDKDSA-N
- Sourire: CCCC(SCCNC(CCNC([C@@H](C(COP(OP(OC[C@H]1O[C@@H](N2C=NC3=C(N=CN=C23)N)[C@H](O)[C@@H]1OP(=O)(O)O)(O)=O)(O)=O)(C)C)O)=O)=O)=O
Propriétés calculées
- Qualité précise: 901.13700
- Masse isotopique unique: 837.157073
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 9
- Nombre de récepteurs de liaison hydrogène: 18
- Comptage des atomes lourds: 53
- Nombre de liaisons rotatives: 22
- Complexité: 1410
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: _4.8
- Surface topologique des pôles: 389
Propriétés expérimentales
- Dense: 1.83
- Point d'ébullition: °Cat760mmHg
- Point d'éclair: °C
- Indice de réfraction: 1.7
- Le PSA: 455.28000
- Le LogP: 0.55420
Coenzyme A, S-butanoate Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
Référence
Synthetic Routes 2
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Conditions de réaction
1.1R:MgCl2, C:9013-18-7, C:Cleland's reagent, C:34369-07-8, C:Ortho-Gynol, S:H2O, 2 h, 30°C, pH 8
1.2R:CHCl3
1.2R:CHCl3
Référence
- Identification of an α-Oxoamine Synthase and a One-Pot Two-Step Enzymatic Synthesis of α-Amino KetonesOrganic Letters, 2021, 23(1), 37-41,
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
Conditions de réaction
1.1R:Coenzyme II, C:93389-35-6
2.1C:9027-46-7
3.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
4.1C:9027-13-8
5.1R:Coenzyme II, reduced, C:9027-88-7
2.1C:9027-46-7
3.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
4.1C:9027-13-8
5.1R:Coenzyme II, reduced, C:9027-88-7
Référence
- In-vitro enzymatic butanol productionPCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017,
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
Synthetic Routes 14
Synthetic Routes 15
Conditions de réaction
1.1C:116405-23-3
Référence
- In-vitro enzymatic butanol productionPCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017,
Synthetic Routes 16
Conditions de réaction
1.1C:9027-13-8, S:H2O, 60°C, pH 7.5
2.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
2.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
Référence
- A hybrid synthetic pathway for butanol production by a hyperthermophilic microbeMetabolic Engineering, 2015, 27, 101-106,
Synthetic Routes 17
Conditions de réaction
1.1S:THF, 24 h, rt
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 24 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 24 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
Référence
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous mediumOrganic & Biomolecular Chemistry, 2014, 12(48), 9760-9763,
Synthetic Routes 18
Conditions de réaction
1.1R:NaI, S:Me2CO, 24 h, rt
2.1R:NaOH, S:H2O, 24 h, rt, pH 9
2.2R:HCl, S:H2O, rt, pH 2
2.1R:NaOH, S:H2O, 24 h, rt, pH 9
2.2R:HCl, S:H2O, rt, pH 2
Référence
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous mediumOrganic & Biomolecular Chemistry, 2014, 12(48), 9760-9763,
Synthetic Routes 19
Synthetic Routes 20
Synthetic Routes 21
Conditions de réaction
1.1R:R:MgCl2, R:Glycerol, R:C:9013-18-7, S:H2O, 60 min, 25°C
1.2R:HCO2H
1.2R:HCO2H
Référence
- Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender UnitJournal of Biological Chemistry, 2015, 290(45), 26994-27011,
Synthetic Routes 22
Conditions de réaction
1.1C:9027-46-7, S:H2O, 60°C, pH 7.5
2.1R:C:9028-40-4, S:H2O, 60°C, pH 7.5
3.1C:9027-13-8, S:H2O, 60°C, pH 7.5
4.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
2.1R:C:9028-40-4, S:H2O, 60°C, pH 7.5
3.1C:9027-13-8, S:H2O, 60°C, pH 7.5
4.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
Référence
- A hybrid synthetic pathway for butanol production by a hyperthermophilic microbeMetabolic Engineering, 2015, 27, 101-106,
Synthetic Routes 23
Synthetic Routes 24
Synthetic Routes 25
Conditions de réaction
1.1R:NaOH, S:H2O, 24 h, rt, pH 9
1.2R:HCl, S:H2O, rt, pH 2
1.2R:HCl, S:H2O, rt, pH 2
Référence
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous mediumOrganic & Biomolecular Chemistry, 2014, 12(48), 9760-9763,
Synthetic Routes 26
Synthetic Routes 27
Conditions de réaction
1.1R:Coenzyme II, C:9001-60-9, C:9028-36-8
2.1C:9027-45-6
3.1R:Coenzyme II, reduced, C:9075-02-9, C:9024-32-2
4.1R:Coenzyme II, C:37211-61-3, C:9082-72-8
5.1C:116405-23-3
2.1C:9027-45-6
3.1R:Coenzyme II, reduced, C:9075-02-9, C:9024-32-2
4.1R:Coenzyme II, C:37211-61-3, C:9082-72-8
5.1C:116405-23-3
Référence
- In-vitro enzymatic butanol productionPCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017,
Synthetic Routes 28
Conditions de réaction
1.1S:H2O, cooled, pH 8
1.2R:HCl, S:H2O, pH 5
1.2R:HCl, S:H2O, pH 5
Référence
- Identification of 3-sulfinopropionyl coenzyme A (CoA) desulfinases within the acyl-CoA dehydrogenase superfamilyJournal of Bacteriology, 2014, 882-893, 13 pp.,
Synthetic Routes 29
Conditions de réaction
1.1R:SOCl2, 3 h, reflux
2.1S:THF, 24 h, rt
3.1R:NaI, S:Me2CO, 24 h, rt
4.1R:NaOH, S:H2O, 24 h, rt, pH 9
4.2R:HCl, S:H2O, rt, pH 2
2.1S:THF, 24 h, rt
3.1R:NaI, S:Me2CO, 24 h, rt
4.1R:NaOH, S:H2O, 24 h, rt, pH 9
4.2R:HCl, S:H2O, rt, pH 2
Référence
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous mediumOrganic & Biomolecular Chemistry, 2014, 12(48), 9760-9763,
Coenzyme A, S-butanoate Raw materials
- Lactate
- Carbonate, hydrogen(8CI,9CI)
- 2-Naphthyl butyrate
- Crotonoyl-CoA
- Coenzyme A, S-(3-hydroxybutanoate)
- Butanoic acid, monoanhydride with methyl dihydrogen phosphate, sodium salt (1:1)
- 2-Oxo-3-methylbutanoic acid >90%
- trans-Hex-2-enoic acid
- 2-Nitrophenyl butyrate
- D(+)-Glucose
- Butanoic acid, anhydride with dimethyl phosphate
- Coenzyme A, S-(2-methylpropanoate)
- Sodium butyrate
- Coenzyme A, S-(4-hydroxybutanoate)
- Coenzyme A
- Butanoic acid,2-hydroxy-2-methyl-3-oxo-
- Coenzyme A, S-acetate
- Dimethyl Phosphate Sodium Salt
- Coenzyme A Trilithium Salt
- Coenzyme A, S-(3-oxobutanoate)
- Pyruvic acid
Coenzyme A, S-butanoate Preparation Products
Coenzyme A, S-butanoate Littérature connexe
-
Ethan I. Lan,Soo Y. Ro,James C. Liao Energy Environ. Sci. 2013 6 2672
-
2. Biosynthesis of monensin. The intramolecular rearrangement of isobutyryl-CoA to n-butyryl-CoAKevin Reynolds,John A. Robinson J. Chem. Soc. Chem. Commun. 1985 1831
-
Xinyun Qiu,Xia Li,Zhe Wu,Feng Zhang,Ning Wang,Na Wu,Xi Yang,Yulan Liu RSC Adv. 2016 6 65995
-
Sandip B. Bankar,Shrikant A. Survase,Heikki Ojamo,Tom Granstr?m RSC Adv. 2013 3 24734
-
T. W. Goodwin,E. I. Mercer,T. A. Scott,F. S. Steven,G. R. Tristram Annu. Rep. Prog. Chem. 1961 58 353
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- 102029-73-2(Acetyl Coenzyme A trisodium)
- 85-61-0(Coenzyme A)
- 108347-97-3(Succinyl Coenzyme A Sodium)
- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))
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